

Sosimerasib in KRAS G12C Tumors: A Comparative Efficacy Guide

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Compound of Interest

Compound Name: *Sosimerasib*

Cat. No.: *B15613137*

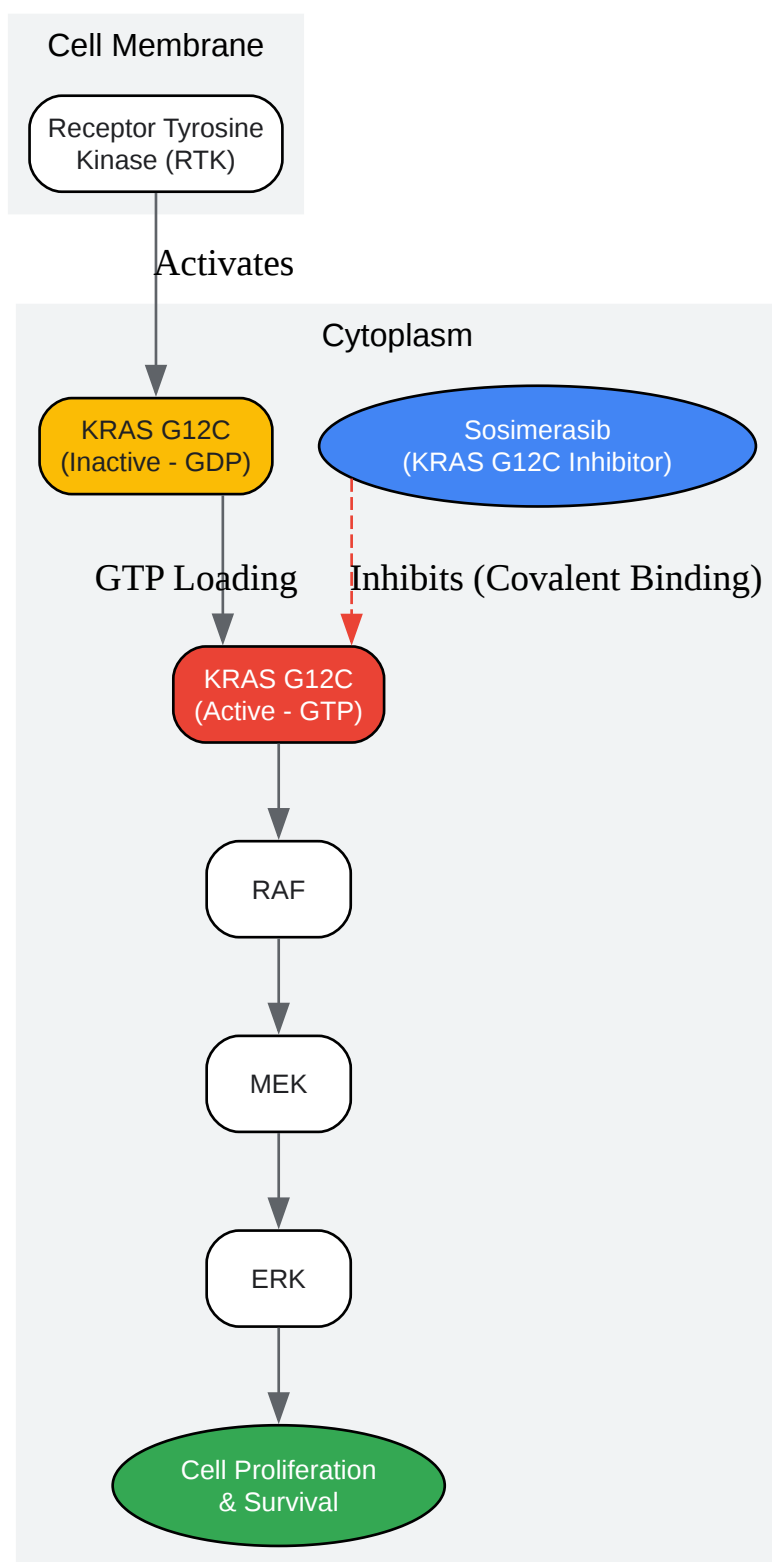
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The landscape of targeted therapies for KRAS-mutated cancers, long considered "undruggable," has been revolutionized by the advent of specific inhibitors targeting the KRAS G12C mutation. This guide provides a comparative analysis of the efficacy of **sosimerasib** (formerly IBI351), a novel KRAS G12C inhibitor, against the established therapies sotorasib and adagrasib across different KRAS G12C-mutated tumor types. The information is supported by the latest clinical trial data and detailed experimental protocols to aid in research and development efforts.

Mechanism of Action: Covalent Inhibition of the "Oncogenic Switch"

KRAS is a GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. The G12C mutation results in a constitutively active protein, driving oncogenesis. **Sosimerasib**, sotorasib, and adagrasib are all covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12 of the KRAS G12C protein. This covalent bond locks the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK pathway (RAF-MEK-ERK) and inducing tumor cell apoptosis.



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Figure 1: Simplified KRAS Signaling Pathway and **Sosimerasib**'s Mechanism of Action.

Comparative Efficacy Data

The following tables summarize the key efficacy endpoints from clinical trials of **sosimerasib**, **sotorasib**, and **adagrasib** in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).

Table 1: Efficacy in KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)

Drug	Trial	Phase	No. of Patients	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)
Sosimerasib	ChiCTR2200059986	II	145	52.4% ^{[1][2][3][4][5]}	87.6% ^{[1][2][3][4][5]}	7.2 months ^{[1][2][3][4][5]}
Sotorasib	CodeBreaK100	I/II	174	41%	83.7%	6.3 months ^[6]
Adagrasib	KRYSTAL-1	I/II	132	43.0%	Not Reported	6.9 months ^[7]

Table 2: Efficacy in KRAS G12C-Mutated Colorectal Cancer (CRC)

Drug	Trial	Phase	No. of Patients	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)
Sosimerasib (IBI351)	Pooled Phase I	I	56	44.6% (confirmed) [8]	87.5%[8]	8.1 months[8]
Sotorasib	CodeBrea K100	II	62	9.7%	Not Reported	4.0 months
Adagrasib	KRYSTAL-1	I/II	Not Specified	19% (monotherapy)	Not Reported	5.6 months (monotherapy)

Table 3: Efficacy in KRAS G12C-Mutated Pancreatic Ductal Adenocarcinoma (PDAC)

Drug	Trial	Phase	No. of Patients	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)
Sosimerasib	Not Available	-	-	Not Available	Not Available	Not Available
Sotorasib	CodeBrea K100	I/II	38	21.1%[9][10][11][12]	84.2%[11][13]	4.0 months[9][10][11]
Adagrasib	KRYSTAL-1	II	21	Not Reported	Not Reported	Not Reported

Note: Efficacy data for **sosimerasib** in pancreatic cancer from dedicated cohorts are not yet publicly available.

Experimental Protocols

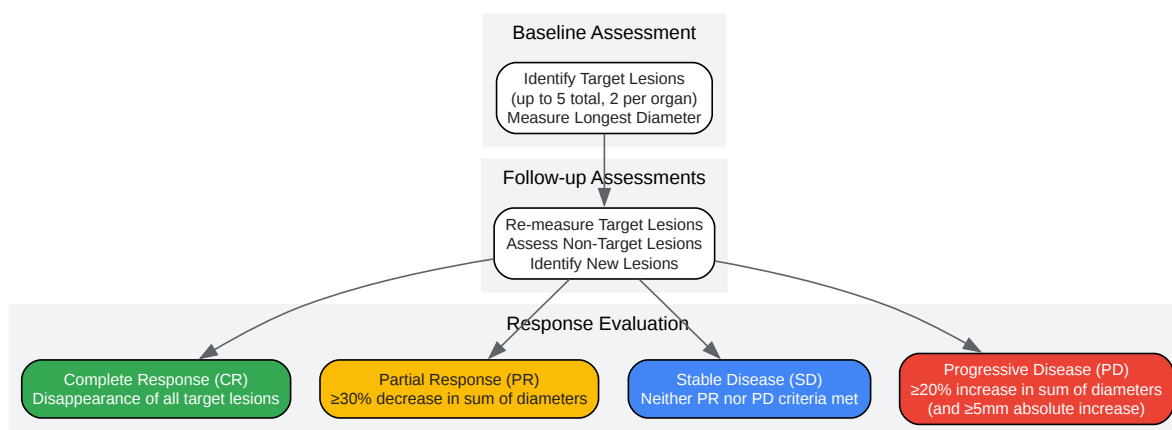
The clinical trials cited in this guide adhere to rigorous methodologies to ensure the validity of their findings. Below are the key aspects of the experimental protocols for the pivotal trials of each drug.

Table 4: Overview of Key Clinical Trial Protocols

Parameter	Sosimerasib (Phase II - NSCLC)	Sotorasib (CodeBreak100 - NSCLC)	Adagrasib (KRYSTAL-1 - NSCLC)
Trial Identifier	ChiCTR2200059986[4] [5]	NCT03600883[7][8] [14]	NCT03785249[3][6] [15]
Study Design	Open-label, multicenter, single- arm[1][2][4][5]	Single-arm, open- label, multicenter[16]	Multicohort, single- arm, open-label[17]
Patient Population	Locally advanced/metastatic KRAS G12C-mutated NSCLC, failed platinum-based chemotherapy and/or anti-PD-1/PD-L1 inhibitors[1][2][4][5]	KRAS G12C-mutated, locally advanced or metastatic NSCLC after progression on prior therapies[6]	Locally advanced or metastatic NSCLC with KRAS G12C mutation, previously treated with a platinum-based regimen and an immune checkpoint inhibitor[17]
Intervention	Sosimerasib 500mg orally once daily[1][2] [4][5]	Sotorasib 960 mg orally once daily[6]	Adagrasib 600 mg orally twice daily[17]
Primary Endpoint	Objective Response Rate (ORR) assessed by IRC per RECIST v1.1[1][2][4][5]	ORR (Phase II)[6]	ORR[17]
Secondary Endpoints	DOR, DCR, TTR, PFS, OS, safety[1][2] [4][5]	DOR, DCR, PFS, OS, safety[7]	DOR, PFS, OS, safety[18]
Tumor Assessment	RECIST v1.1[1][2][4] [5]	RECIST v1.1[14]	RECIST v1.1

Tumor Response Assessment: RECIST 1.1 Criteria

The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is the standardized methodology used in these trials to provide an objective assessment of tumor response to treatment.[1][2][19][20][21]



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Figure 2: Workflow for Tumor Response Assessment using RECIST 1.1 Criteria.

Conclusion

Sosimerasib has demonstrated promising anti-tumor activity in previously treated patients with KRAS G12C-mutated NSCLC, with an objective response rate that appears competitive with sotorasib and adagrasib in this indication.[1][2][3][4][5] In colorectal cancer, early data for **sosimerasib** monotherapy suggests a notable level of clinical activity.[8]

It is important to note that cross-trial comparisons should be interpreted with caution due to potential differences in patient populations, study designs, and methodologies. As more data from ongoing and future clinical trials become available, a clearer picture of the comparative efficacy and safety of these KRAS G12C inhibitors will emerge. The lack of publicly available data on **sosimerasib** in pancreatic cancer highlights an area for future investigation. The

continued development of these targeted therapies offers significant hope for patients with KRAS G12C-mutated cancers.

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